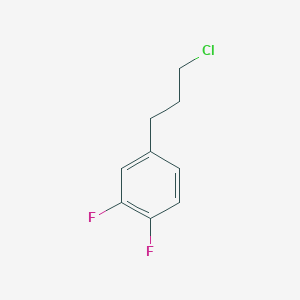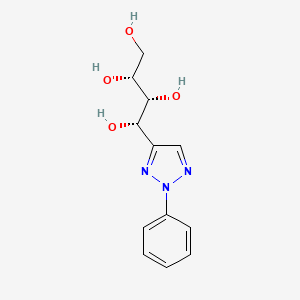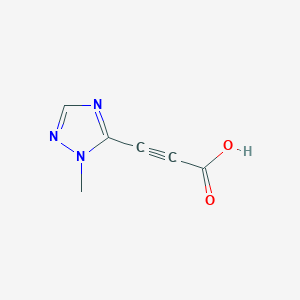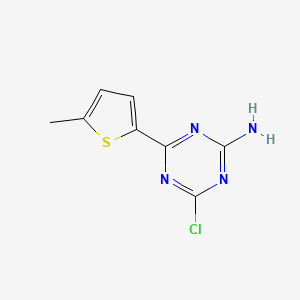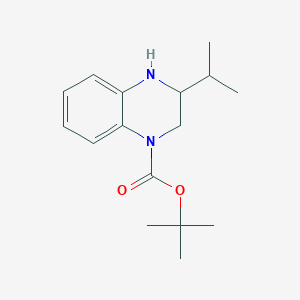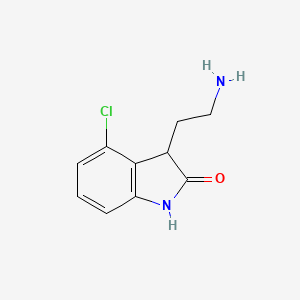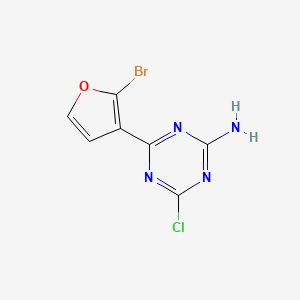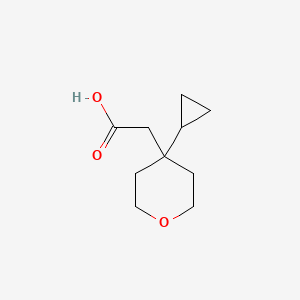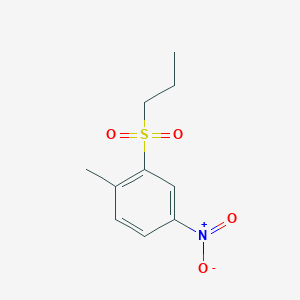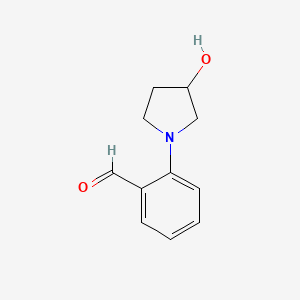
3-(Bromomethyl)-3-methylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-methylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)-3-methylhexane can be synthesized through several methods. One common approach involves the bromination of 3-methylhexane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and appropriate catalysts under controlled temperature and pressure conditions ensures a high-purity product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Formation of 3-methylhexanol.
Elimination: Formation of 3-methylhexene.
Oxidation: Formation of 3-methylhexanoic acid.
科学研究应用
3-(Bromomethyl)-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, allowing it to modify other molecules by forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-methylhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylhexane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-2-methylhexane: Similar structure but with a different position of the methyl group.
Uniqueness
3-(Bromomethyl)-3-methylhexane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in certain synthetic applications compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H17Br |
|---|---|
分子量 |
193.12 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3 |
InChI 键 |
TVMOJVHYNNGWLX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



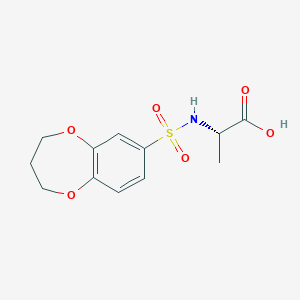

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
